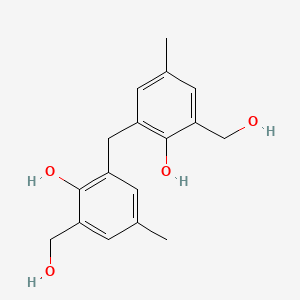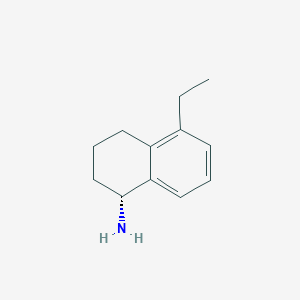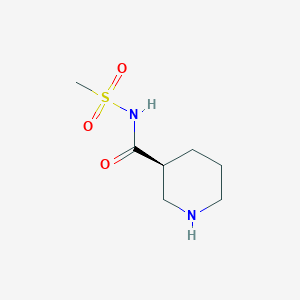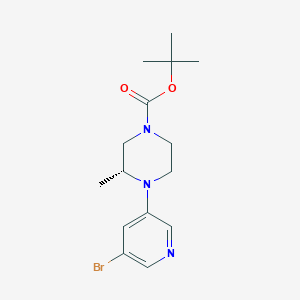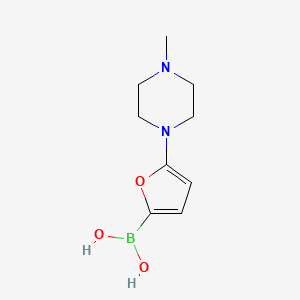
(5-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid: is a boronic acid derivative that features a furan ring substituted with a 4-methylpiperazin-1-yl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Piperazine Group: The 4-methylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the piperazine moiety.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydrofuran and tetrahydrofuran derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in the development of sensors and drug delivery systems.
Medicine:
Drug Development: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with boronic acids.
Industry:
Mechanism of Action
The mechanism of action of (5-(4-Methylpiperazin-1-yl)furan-2-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme, blocking its activity .
Comparison with Similar Compounds
(5-(4-Phenylpiperazin-1-yl)furan-2-yl)boronic acid: Similar structure but with a phenyl group instead of a methyl group on the piperazine ring.
(5-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness:
Structural Features: The combination of a furan ring with a 4-methylpiperazine group and a boronic acid moiety is unique and offers distinct reactivity and binding properties.
Properties
Molecular Formula |
C9H15BN2O3 |
|---|---|
Molecular Weight |
210.04 g/mol |
IUPAC Name |
[5-(4-methylpiperazin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-11-4-6-12(7-5-11)9-3-2-8(15-9)10(13)14/h2-3,13-14H,4-7H2,1H3 |
InChI Key |
HKILBHWETJNIFX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2CCN(CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)
